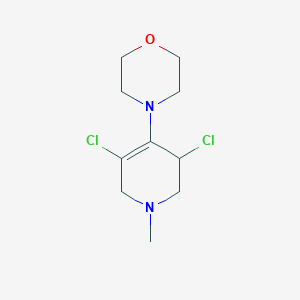
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine is a chemical compound that belongs to the class of heterocyclic organic compounds. This compound features a morpholine ring fused with a tetrahydropyridine ring, which is substituted with two chlorine atoms and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide in the presence of a base.
Morpholine ring formation: The final step involves the formation of the morpholine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of addition products.
Aplicaciones Científicas De Investigación
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine can be compared with other similar compounds, such as:
- 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)piperidine
- 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyrrolidine
These compounds share structural similarities but differ in the nature of the heterocyclic ring. The presence of the morpholine ring in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Propiedades
Número CAS |
132532-27-5 |
|---|---|
Fórmula molecular |
C10H16Cl2N2O |
Peso molecular |
251.15 g/mol |
Nombre IUPAC |
4-(3,5-dichloro-1-methyl-3,6-dihydro-2H-pyridin-4-yl)morpholine |
InChI |
InChI=1S/C10H16Cl2N2O/c1-13-6-8(11)10(9(12)7-13)14-2-4-15-5-3-14/h8H,2-7H2,1H3 |
Clave InChI |
HXMZFODEISNJTI-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(=C(C1)Cl)N2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



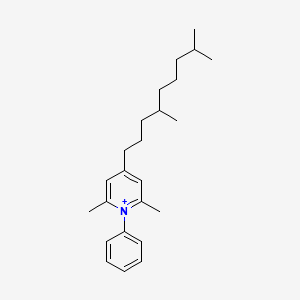
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
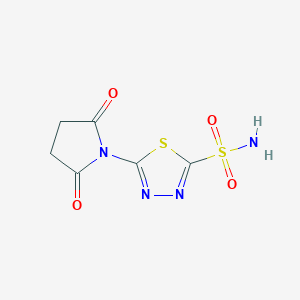

![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
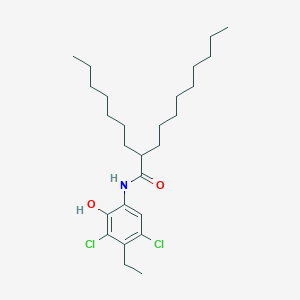

![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
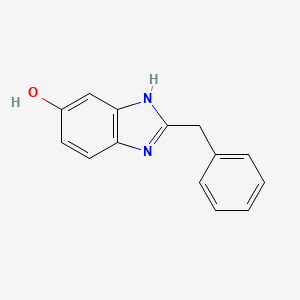


![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
